molecular formula C18H18Cl2N2O2 B185501 N,N'-bis(4-chlorophenyl)hexanediamide CAS No. 148622-54-2

N,N'-bis(4-chlorophenyl)hexanediamide

Cat. No.: B185501
CAS No.: 148622-54-2
M. Wt: 365.2 g/mol
InChI Key: ZSDXJKNSKGXEEP-UHFFFAOYSA-N
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Description

N,N'-bis(4-chlorophenyl)hexanediamide is a symmetrical bisamide compound characterized by a hexanediamide backbone (six methylene groups) and 4-chlorophenyl substituents at both terminal amide groups. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of 365.25 g/mol. This compound is part of the N,N'-diarylalkanediamide family, which has been studied for applications in antialgal activity and inhibition of photosynthetic electron transport in chloroplasts . The 4-chlorophenyl groups enhance lipophilicity, while the hexanediamide chain balances molecular flexibility and hydrophobicity.

Properties

CAS No.

148622-54-2

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)hexanediamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24)

InChI Key

ZSDXJKNSKGXEEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Effect of Chain Length (Methylene Groups)

The biological activity of N,N'-diarylalkanediamides is influenced by the number of methylene groups (m) in the alkanediamide backbone. Key comparisons include:

Compound Chain Length (m) Substituent (R) Key Findings Reference
N,N'-bis(4-chlorophenyl)butanediamide 4 4-Cl Moderate antialgal activity; lower solubility limits membrane permeability
N,N'-bis(4-chlorophenyl)hexanediamide 6 4-Cl Higher antialgal activity due to optimal chain length for target interaction
N,N'-bis(3,4-dichlorophenyl)hexanediamide 6 3,4-Cl₂ Peak activity in parabolic trend; superior inhibition efficiency
N,N'-bis[(4-chlorophenyl)methyl]propanediamide 3 4-Cl Reduced activity due to steric constraints from shorter chain
  • Trends : For 4-Cl derivatives, activity increases with chain length (m = 4 → 6) due to improved alignment with hydrophobic regions in biological targets. However, derivatives with bulky substituents (e.g., 3,4-Cl₂) exhibit parabolic activity, peaking at m = 6 .

Substituent Position and Electronic Effects

The position of chlorine substituents significantly impacts steric and electronic properties:

Compound Substituent Position Molecular Weight (g/mol) logP Biological Activity Insight
This compound 4-Cl 365.25 ~4.5* Optimal balance of lipophilicity and solubility
N,N'-bis(3-chlorophenyl)hexanediamide 3-Cl 365.25 ~4.5* Reduced activity due to steric hindrance
N,N'-bis(4-iodophenyl)hexanediamide 4-I 548.16 ~5.2* Higher logP limits aqueous solubility
N,N'-bis(3-ethylphenyl)hexanediamide 3-Ethyl 352.48 4.24 Improved solubility but lower potency
  • Key Insight : 4-Chloro derivatives exhibit superior activity compared to 3-Cl analogues due to reduced steric hindrance and enhanced electronic interaction with biological targets. Bulky substituents (e.g., iodine or ethyl groups) increase logP but may reduce solubility and bioavailability .

Functional Group Modifications

Addition of functional groups alters reactivity and target affinity:

Compound Functional Modification Impact on Properties
N~1~,N~6~-bis{3-chloro-4-nitrophenyl}hexanediamide Nitro groups at 3-Cl, 4-NO₂ Electron-withdrawing nitro groups enhance reactivity but reduce membrane permeability
N,N'-bis(4-chlorophenyl)-2-(2,4,6-trimethylphenyl)propanediamide Trimethylphenyl side chain Steric bulk decreases target binding efficiency
  • Note: Nitro groups introduce polar interactions but may hinder passive diffusion across membranes. Methyl groups add hydrophobicity without significantly altering electronic properties .

Crystallographic and Solubility Data

Crystal structures provide insights into molecular packing and solubility:

Compound Crystal System Unit Cell Volume (ų) Hydrogen Bonding Aqueous Solubility Insight
N,N'-bis(4-chlorophenyl)but-2-enediamide Monoclinic 1501.73 Moderate H-bond Low solubility due to rigid packing
This compound Not reported - Flexible chain Higher solubility than butanediamide
  • Comparison : Hexanediamide’s flexible chain likely improves solubility compared to rigid but-2-enediamide derivatives. However, both compounds face solubility challenges in hydrophilic environments .

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